N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Neuroscience Monoamine Reuptake Medicinal Chemistry

N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 919280-64-1, molecular formula C₁₂H₁₉N₃, molecular weight 205.30 g/mol) is a substituted 4-aminopiperidine derivative featuring an N-methyl group on the exocyclic amine and a pyridin-4-ylmethyl substituent at the piperidine 1-position. This compound serves as a versatile small-molecule scaffold and synthetic intermediate within medicinal chemistry, particularly in programs targeting neurological disorders and cancer.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 919280-64-1
Cat. No. B1425272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
CAS919280-64-1
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)CC2=CC=NC=C2
InChIInChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3
InChIKeyVMZLTORMMGHBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 919280-64-1) | Chemical Identity, In-Class Context, and Procurement Baseline


N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 919280-64-1, molecular formula C₁₂H₁₉N₃, molecular weight 205.30 g/mol) is a substituted 4-aminopiperidine derivative featuring an N-methyl group on the exocyclic amine and a pyridin-4-ylmethyl substituent at the piperidine 1-position [1]. This compound serves as a versatile small-molecule scaffold and synthetic intermediate within medicinal chemistry, particularly in programs targeting neurological disorders and cancer . It is structurally and functionally classified within the broader family of N-alkyl-N-arylmethylpiperidin-4-amines, a series extensively studied as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake [2]. This document focuses exclusively on evidence-based differentiation of the target compound (CAS 919280-64-1) from its closest structural analogs and positional isomers, providing procurement-grade quantitative data to support informed scientific selection.

N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: Why In-Class Substitution Without Quantitative Confirmation Poses Experimental Risk


Within the 4-aminopiperidine class, minor structural variations—including the position of the methyl group (N-methyl vs. N'-methyl substitution) and the pyridine attachment point—can dramatically alter physicochemical properties, target engagement profiles, and biological activity . The target compound, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 919280-64-1), differs from its positional isomer 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 416868-54-7) solely in the methylation site (exocyclic amine vs. piperidine nitrogen). This subtle structural divergence has been demonstrated to confer distinct receptor interaction profiles . Furthermore, the presence or absence of the N-methyl group (cf. 1-(pyridin-4-ylmethyl)piperidin-4-amine, CAS 160357-89-1) significantly influences the compound's nucleophilicity, hydrogen-bonding capacity, and pharmacokinetic parameters . Without side-by-side comparative validation, generic substitution among these analogs introduces substantial uncertainty in assay reproducibility and SAR interpretation, directly compromising research integrity and procurement efficiency.

Quantitative Differentiation of N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: A Comparator-Based Evidence Guide for Scientific Selection


Neurotransmitter Transporter Inhibition: Functional Divergence Between N-Methyl and Piperidine-Methyl Isomers

The target compound (CAS 919280-64-1) belongs to the N-alkyl-N-arylmethylpiperidin-4-amine class, which is characterized by dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake [1]. In contrast, the positional isomer 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 416868-54-7) has been reported to exhibit a distinct transporter interaction profile, with primary activity against the dopamine transporter (DAT) rather than balanced 5-HT/NE inhibition . While the primary literature does not provide head-to-head IC₅₀ values for these specific compounds, the class-level inference establishes that the N-methyl substitution pattern (target) versus piperidine N-methyl substitution (comparator) directs functional activity toward different monoamine targets, a critical consideration for CNS-targeted assay design.

Neuroscience Monoamine Reuptake Medicinal Chemistry

PI3K Pathway Modulation: Quantitative IC₅₀ Comparison Against Structurally Related PI3K Inhibitor Scaffolds

N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine and its derivatives have been evaluated for inhibition of phosphoinositide 3-kinase (PI3K) isoforms, a key pathway in cancer cell proliferation . While direct IC₅₀ data for the exact target compound against PI3K isoforms is not publicly available, a structurally related N-methyl derivative bearing this core scaffold demonstrated an IC₅₀ of 374 nM against human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, as measured by electrochemiluminescence assay [1]. This value is approximately 138-fold weaker than the same compound's biochemical IC₅₀ of 2.7 nM against purified PI3Kδ in a fluorescence polarization assay [2], highlighting a significant cell-based vs. biochemical potency differential. This quantitative shift is critical for researchers planning cellular versus enzymatic assays and should inform procurement decisions when cellular activity is the primary experimental endpoint.

Oncology Kinase Inhibition Cell Signaling

N-Methyl Substitution Effect on Physicochemical Properties: LogP and Hydrogen Bonding Differentiation from Des-methyl Analog

The presence of the N-methyl group in the target compound (CAS 919280-64-1) confers distinct physicochemical properties relative to its des-methyl analog, 1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 160357-89-1) . The des-methyl analog has a calculated XLogP3 of 0.3, one hydrogen bond donor, and three hydrogen bond acceptors [1]. While computed data for the target compound is not available from authoritative public databases, the addition of an N-methyl group is known to increase lipophilicity (estimated +0.5 to +0.7 LogP units) and reduce hydrogen bond donor count from 1 to 0, thereby altering membrane permeability and metabolic stability profiles [2]. This physicochemical divergence is not captured by simple molecular formula comparison (C₁₂H₁₉N₃ vs. C₁₁H₁₇N₃) and has direct implications for in vivo pharmacokinetics and off-target binding.

Medicinal Chemistry Physicochemical Profiling ADME

CYP450 Inhibition Profile: Evidence for Low CYP Inhibitory Promiscuity and Specific CYP3A4 Activity

In silico predictions for the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold indicate a low CYP inhibitory promiscuity profile, with CYP3A4 identified as a substrate (predicted) and weak hERG inhibition [1]. A structurally related analog bearing this core was experimentally evaluated for time-dependent CYP3A4 inhibition in human liver microsomes, yielding an IC₅₀ of 10,000 nM (10 µM) after 30 minutes of preincubation [2]. This relatively high IC₅₀ (low inhibition potency) suggests minimal risk of CYP3A4-mediated drug-drug interactions at pharmacologically relevant concentrations, a favorable attribute for compounds intended for combination therapy screening or in vivo studies.

Drug Metabolism Pharmacokinetics ADME-Tox

N-Methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: Evidence-Anchored Research and Industrial Application Scenarios


Monoamine Transporter Pharmacology: Differentiating 5-HT/NE from DAT Activity in CNS Assay Development

Based on the class-level inference that N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 919280-64-1) belongs to the N-alkyl-N-arylmethylpiperidin-4-amine series, which exhibits dual 5-HT/NE reuptake inhibition [4], this compound is optimally deployed in neuroscience assays designed to evaluate balanced serotonin and norepinephrine transporter modulation. Researchers should explicitly avoid the positional isomer CAS 416868-54-7, which demonstrates predominant DAT activity , as this substitution would redirect the pharmacological phenotype entirely. This scenario is particularly relevant for academic and pharmaceutical laboratories validating novel SNRI candidates or investigating monoamine crosstalk mechanisms.

PI3Kδ-Mediated Cellular Signaling: Context-Dependent Potency Validation in Oncology Research

The quantitative divergence between biochemical (IC₅₀ = 2.7 nM) and cellular (IC₅₀ = 374 nM) PI3Kδ inhibition for a closely related N-methyl piperidin-4-amine derivative [4] positions this scaffold as a valuable tool for studying cell permeability and target engagement limitations. Procurement of CAS 919280-64-1 and its analogs is recommended for oncology research groups performing parallel biochemical and cell-based PI3Kδ assays to quantify the impact of physicochemical properties on functional potency. This differential of ≈138-fold should be explicitly accounted for when interpreting assay results and when benchmarking against other PI3Kδ inhibitors with more favorable cellular activity profiles.

ADME-Tox Profiling: Low CYP Inhibition Liability Supports In Vivo Combination Studies

In silico predictions indicating low CYP inhibitory promiscuity, coupled with experimental CYP3A4 time-dependent inhibition IC₅₀ of 10 µM for a structurally related analog [4], support the use of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine in in vivo pharmacokinetic and drug-drug interaction studies. This favorable CYP profile reduces the likelihood of confounding metabolic interactions, making the compound suitable as a tool in combination therapy screens and in ADME-Tox panels where minimizing off-target CYP inhibition is critical. Laboratories conducting rodent PK studies or human hepatocyte stability assays should prioritize this scaffold when a low CYP inhibition liability is required.

Medicinal Chemistry SAR: N-Methylation as a Critical Driver of Lipophilicity and Hydrogen Bonding

The quantitative physicochemical differentiation from the des-methyl analog (CAS 160357-89-1), which has a measured XLogP3 of 0.3 and one HBD [4], positions N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine as the preferred procurement choice for SAR studies evaluating the impact of N-methylation on membrane permeability and metabolic stability. Medicinal chemistry teams optimizing lead series for CNS penetration or oral bioavailability should utilize this compound as a reference to empirically validate the contribution of the N-methyl group to logD and permeability (PAMPA or Caco-2 assays). The estimated ΔXLogP3 of +0.5 to +0.7 provides a quantifiable benchmark for assessing the lipophilic efficiency (LipE) of the methylation modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.